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A detailed analysis for researchers and drug development professionals of the preclinical

efficacy of two prominent SHP2 inhibitors, II-B08 and TNO155, in oncology.

This guide provides a comprehensive comparison of the preclinical efficacy of II-B08 and

TNO155, two small molecule inhibitors of the protein tyrosine phosphatase SHP2. SHP2 is a

critical signaling node downstream of receptor tyrosine kinases (RTKs) that regulates the RAS-

MAPK pathway, a key driver of cell proliferation and survival in many cancers. Inhibition of

SHP2 has emerged as a promising therapeutic strategy in oncology. This analysis summarizes

the available quantitative data, details key experimental methodologies, and visualizes the

relevant biological pathways and workflows to aid researchers in understanding the therapeutic

potential of these two inhibitors.

Mechanism of Action
Both II-B08 and TNO155 target the SHP2 protein, a non-receptor protein tyrosine phosphatase

that plays a crucial role in signal transduction. SHP2 is involved in the activation of the RAS-

MAPK signaling cascade, which is frequently dysregulated in cancer.

II-B08 is a reversible and noncompetitive inhibitor of SHP2.[1] It has been shown to promote

the tyrosine phosphorylation of Ras, leading to an attenuation of downstream MAPK/ERK

signaling.[2]

TNO155 is a selective, allosteric inhibitor of SHP2.[3] By binding to an allosteric pocket,

TNO155 locks SHP2 in an inactive conformation, thereby preventing its interaction with
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upstream activators and downstream substrates.

Quantitative Data Presentation
The following tables summarize the available quantitative data on the in vitro potency and

preclinical pharmacokinetics of II-B08 and TNO155.

Inhibitor Target IC50 Inhibition Type Reference

II-B08 SHP2 5.5 µM
Reversible,

Noncompetitive
[1]

SHP1 15.7 µM [1]

PTP1B 14.3 µM [1]

TNO155 SHP2 0.011 µM Allosteric [4]

Table 1: In Vitro Potency of II-B08 and TNO155. This table compares the half-maximal

inhibitory concentration (IC50) of II-B08 and TNO155 against SHP2 and other related

phosphatases.

Parameter Mouse Rat Dog Monkey Reference

Clearance

(mL/min/kg)
24 15 4 6 [4]

Volume of

Distribution

(L/kg)

3 7 3 4 [4]

Half-life

(hours)
2 8 9 9 [4]

Oral

Bioavailability

(%)

78 100 >100 60 [4]
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Table 2: Preclinical Pharmacokinetics of TNO155. This table summarizes the key

pharmacokinetic parameters of TNO155 in various preclinical animal models. Pharmacokinetic

data for II-B08 is not readily available in the public domain.

Preclinical Efficacy
II-B08
Preclinical studies have demonstrated the anti-tumor activity of II-B08 in models of

glioblastoma and neuroblastoma.

Glioblastoma (GBM): II-B08 has been shown to reduce tumor burden in mouse models of

GBM.[2] Notably, it has the ability to cross the blood-brain barrier, a critical feature for

treating central nervous system malignancies.[5] The inhibitor works by promoting tyrosine

phosphorylation of Ras, which in turn attenuates the proliferative MAPK/ERK signaling

pathway.[2]

Neuroblastoma: In vitro studies have shown that II-B08 inhibits the growth of neuroblastoma

cells and suppresses downstream RAS-MAPK signaling.[6]

TNO155
TNO155 has demonstrated broad preclinical efficacy as both a monotherapy and in

combination with other targeted agents across a range of cancer models.

Monotherapy: In a first-in-human phase I study (NCT03114319), TNO155 showed favorable

pharmacokinetic properties and evidence of target inhibition.[3][7] The best observed

response as a single agent was stable disease.[7]

Combination Therapy: Preclinical data suggests that TNO155 synergizes with various other

cancer therapies:

KRAS G12C Inhibitors: TNO155 in combination with a KRAS G12C inhibitor led to tumor

shrinkage in a KRAS G12C non-small cell lung cancer (NSCLC) patient-derived xenograft

(PDX) model.[3]

ALK Inhibitors: In neuroblastoma models, TNO155 enhanced the efficacy of and overcame

resistance to ALK inhibitors.[8][9]
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Other Targeted Therapies: TNO155 has shown promise in combination with anti-PD-1

antibodies, CDK4/6 inhibitors, and RAF/ERK inhibitors in various solid tumor models.[4]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are summaries of key experimental designs used in the preclinical evaluation of

II-B08 and TNO155.

Cellular Assays
Cell Viability and Proliferation Assays: To assess the anti-proliferative effects of SHP2

inhibitors, cancer cell lines are treated with increasing concentrations of the compound. Cell

viability can be measured using various methods, such as MTT or CellTiter-Glo assays, to

determine the IC50 value.

Western Blotting: This technique is used to measure the levels of key proteins in the

signaling pathway to confirm the mechanism of action. For SHP2 inhibitors, western blotting

is typically used to assess the phosphorylation status of ERK (pERK), a downstream effector

of the MAPK pathway. A decrease in pERK levels upon treatment indicates successful target

engagement and pathway inhibition.

In Vivo Xenograft Models
Glioblastoma Orthotopic Xenograft Model:

Human glioblastoma cells are cultured and prepared for injection.

Immunocompromised mice are anesthetized and a small burr hole is made in the skull.

A specific number of tumor cells are stereotactically injected into the brain.

Tumor growth is monitored using methods like bioluminescence imaging.

Once tumors are established, mice are treated with the SHP2 inhibitor (e.g., II-B08) or

vehicle control.

Tumor burden and survival are monitored to assess the efficacy of the treatment.[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.bioworld.com/articles/677416-novartis-presents-preclinical-data-for-tno-155?v=preview
https://www.benchchem.com/product/b15540879?utm_src=pdf-body
https://www.benchchem.com/product/b15540879?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4217976/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neuroblastoma Subcutaneous Xenograft Model:

Human neuroblastoma cells are injected subcutaneously into the flank of

immunocompromised mice.

Tumor volume is measured regularly with calipers.

When tumors reach a specified size, mice are randomized into treatment and control

groups.

The SHP2 inhibitor (e.g., II-B08 or TNO155) is administered, often via oral gavage.

Tumor growth is monitored throughout the study to evaluate the anti-tumor effect.[6][10]

Visualizations
Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway

and the points of intervention for SHP2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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